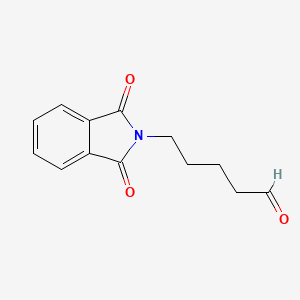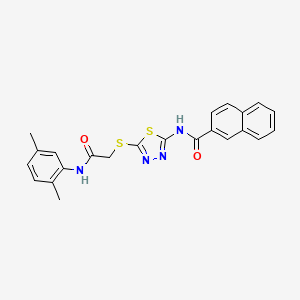![molecular formula C14H18ClNO2 B2815935 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride CAS No. 253783-77-6](/img/structure/B2815935.png)
6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride is a chemical compound known for its unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. Its spirocyclic core contributes to its stability and unique reactivity, making it a valuable candidate for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride typically involves a multi-step process:
Starting Materials: : The synthesis often begins with the preparation of an indene derivative and a piperidinone intermediate.
Spirocyclization: : The key step involves a spirocyclization reaction, where the indene and piperidinone intermediates are combined under specific conditions to form the spirocyclic structure.
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are designed for scalability and efficiency. Large-scale production typically involves optimizing the reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Automation and continuous flow processes are often employed to ensure consistency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride undergoes various types of reactions:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify its structure.
Reduction: : Reduction reactions can be used to alter the oxidation state of the compound or reduce specific functional groups.
Substitution: : The methoxy group or other substituents can be replaced with different groups to create derivatives with potentially different properties.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: : These often involve nucleophiles or electrophiles such as alkyl halides and amines under mild to moderate conditions.
Major Products Formed
Oxidation Products: : Oxidation can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction Products: : Reduction typically produces alcohols or amines.
Substitution Products: : Substitution reactions yield various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex molecules.
Biology: : Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: : Researchers investigate its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: : It finds applications in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: : These may include enzymes, receptors, and other proteins.
Pathways Involved: : The compound may modulate biochemical pathways, leading to changes in cellular processes. For instance, it could inhibit enzyme activity or alter receptor signaling, resulting in therapeutic effects.
Comparación Con Compuestos Similares
6-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride can be compared to similar compounds to highlight its uniqueness:
Spiro Compounds: : Other spirocyclic compounds such as spiro[indane-1,4'-piperidin]-1'-one and spiro[indene-2,4'-pyrrolidin]-1(3H)-one share structural similarities but differ in substituents and functional groups.
Methoxy Substituents: : Compounds with methoxy groups, like 6-methoxyindole and 6-methoxyquinoline, have distinct properties due to differences in their core structures.
Hydrochloride Salts: : Comparing with other hydrochloride salts, such as benzhydrylpiperazine hydrochloride and tropane alkaloids hydrochlorides, emphasizes the specific reactivity and solubility profiles of this compound.
This detailed article should give you a comprehensive overview of this compound and its significance in scientific research and industry
Propiedades
IUPAC Name |
6-methoxyspiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-17-11-3-2-10-9-14(4-6-15-7-5-14)13(16)12(10)8-11;/h2-3,8,15H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCWGILZUNTQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3(C2=O)CCNCC3)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253783-77-6 |
Source


|
| Record name | 5-methoxy-1,3-dihydrospiro[indene-2,4'-piperidin]-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2815855.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)
![[(4-CHLOROPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2815858.png)
![{2-[(2,6-dichlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2815861.png)
![3-(2-methylphenyl)-2-(methylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2815862.png)
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2815865.png)
![6-Methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2815869.png)





